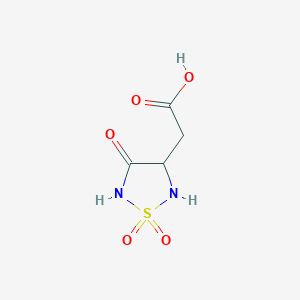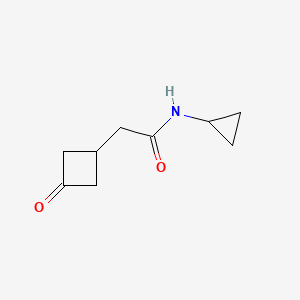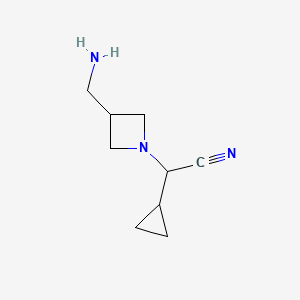
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles with one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrole: A five-membered ring containing one nitrogen atom.
Uniqueness
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile is unique due to its specific structure, which combines an azetidine ring with a cyclopropylacetonitrile group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .
属性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC 名称 |
2-[3-(aminomethyl)azetidin-1-yl]-2-cyclopropylacetonitrile |
InChI |
InChI=1S/C9H15N3/c10-3-7-5-12(6-7)9(4-11)8-1-2-8/h7-9H,1-3,5-6,10H2 |
InChI 键 |
UZTQWAYSABLXLY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C#N)N2CC(C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




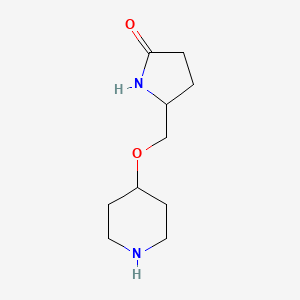
![N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B14870061.png)
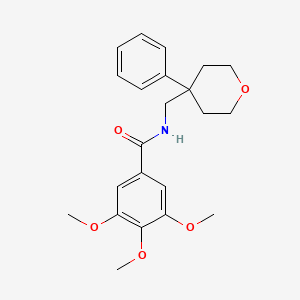
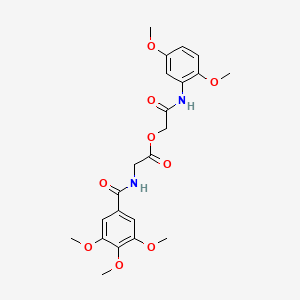
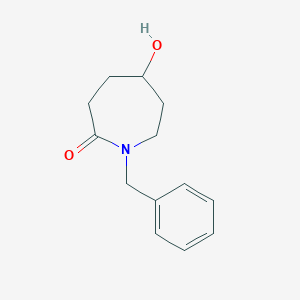
![8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14870083.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14870085.png)
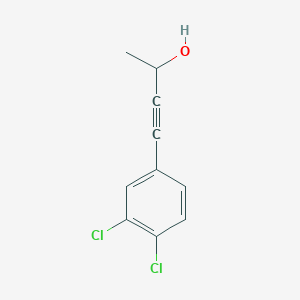
![4,6-Dichloro-2-(methylthio)-5-{[({[4-(trifluoromethoxy)anilino]carbonyl}oxy)imino]methyl}pyrimidine](/img/structure/B14870094.png)
